molecular formula C8H13NS B068456 5(1H)-Indolizinethione, hexahydro- CAS No. 190909-09-2

5(1H)-Indolizinethione, hexahydro-

Cat. No.: B068456
CAS No.: 190909-09-2
M. Wt: 155.26 g/mol
InChI Key: YSWQHOLIFLWNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindolizine-5-thione is a heterocyclic compound with the molecular formula C8H13NS. It is a derivative of indolizine, a structure known for its diverse biological activities and applications in medicinal chemistry . The compound features a thione group, which is a sulfur analog of a ketone, adding unique chemical properties to its profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indolizine derivatives with sulfur-containing reagents. For instance, the alkylation of indolizine-thione at the sulfur atom using α-halogencarbonyl compounds leads to the formation of stable thioethers, which can further cyclize to form the desired thione compound .

Industrial Production Methods: Industrial production of octahydroindolizine-5-thione may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Enantioselective synthesis methods, such as those using enzymatic resolution, can also be employed to produce specific stereoisomers of the compound .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions at the sulfur atom.

Major Products:

Scientific Research Applications

Octahydroindolizine-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizine-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Octahydroindolizine-5-thione is unique due to its fully saturated ring system and the presence of a thione group. This combination imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives .

Properties

CAS No.

190909-09-2

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione

InChI

InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2

InChI Key

YSWQHOLIFLWNJG-UHFFFAOYSA-N

SMILES

C1CC2CCCN2C(=S)C1

Canonical SMILES

C1CC2CCCN2C(=S)C1

Synonyms

5(1H)-Indolizinethione, hexahydro-

Origin of Product

United States

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